molecular formula C19H22N2O B15351477 2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

Cat. No.: B15351477
M. Wt: 294.4 g/mol
InChI Key: HJHMNYMYKJKHGA-UHFFFAOYSA-N
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Description

2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole is a chemical compound with a complex structure that includes a benzyl group attached to a pyridine ring, which is further connected to a 4-tert-butyl-4,5-dihydro-1,3-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting with the preparation of the benzylpyridine derivative. One common synthetic route includes the reaction of 6-benzylpyridine with an appropriate oxazoline precursor under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It may serve as a probe or inhibitor in biological studies to investigate enzyme activities and cellular processes.

  • Industry: : Use in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

2-(6-Benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

  • 2-(6-Methylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

  • 2-(6-Phenylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

  • 2-(6-Ethylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-(6-benzylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C19H22N2O/c1-19(2,3)17-13-22-18(21-17)16-11-7-10-15(20-16)12-14-8-5-4-6-9-14/h4-11,17H,12-13H2,1-3H3

InChI Key

HJHMNYMYKJKHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC(=N2)CC3=CC=CC=C3

Origin of Product

United States

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